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Lebocin-3 precursor

Cat. No.: B1576196
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Description

The Lebocin-3 precursor is a synthetic peptide corresponding to the 32-amino acid sequence (DLRFLYPRGKLPVPTLPPFNPKPIYIDMGNRY) of the active Lebocin-3 molecule first isolated from the silkworm, Bombyx mori . It belongs to the lepidopteran-specific family of proline-rich antimicrobial peptides (AMPs) and is a key component of the insect's innate immune response . Upon microbial infection, precursor proteins are synthesized and undergo post-translational processing and proteolytic cleavage to generate mature, bioactive peptides that are secreted into the hemolymph . The O-glycosylation of the Thr15 residue within its sequence is a critical modification that has been shown to significantly enhance its antibacterial activity, particularly against Gram-negative bacteria . Its mechanism of action involves increasing vesicle permeability, which is thought to disrupt bacterial membranes . Research indicates that Lebocin-3 may function synergistically with other AMPs, such as cecropin D, by reducing the minimum inhibitory concentration required for bacterial killing, thereby providing a more robust defense . This peptide is offered as a lyophilized powder with high purity (>96%), providing researchers with a reliable tool for studying innate immunity in insects, exploring AMP mechanisms of action, and investigating potential applications in antimicrobial research . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

bioactivity

Antibacterial

sequence

DLRFLYPRGKLPVPTLPPFNPKPIYIDMGNRY

Origin of Product

United States

Molecular Biology and Genetics of Lebocin 3 Precursor

Gene Identification and Molecular Cloning

Identification of Lebocin-Related Genes in Lepidopteran Species

Lebocin (B1576198) and its related genes, which encode for proline-rich antimicrobial peptides, have been identified in various species within the order Lepidoptera. frontiersin.orguprm.edubiosyn.com Initially discovered in the silkworm, Bombyx mori, lebocins are considered unique to this insect order. frontiersin.orgbiosyn.com Subsequent research has led to the identification of lebocin homologs in several other lepidopteran species, including the tobacco hornworm (Manduca sexta), the cabbage looper (Trichoplusia ni), the soybean looper (Pseudoplusia includens), and the greater wax moth (Galleria mellonella). uprm.edubiosyn.comunl.pt

In Manduca sexta, several lebocin-related genes have been characterized, including those encoding for Leb-B and Leb-C proteins. nih.govnih.gov Studies have also identified lebocin-like genes in Samia cynthia and have noted the existence of two distinct lebocin genes in Antheraea pernyi and Antheraea mylitta. biosyn.com Furthermore, sequence analysis suggests the presence of additional lebocin-like genes in the M. sexta genome. biosyn.com While lebocins are prevalent in moths, searches within butterfly genome datasets have not yielded any lebocin sequences. frontiersin.org

The identification of these genes has often been achieved through the screening of cDNA libraries from immune-challenged insects. biosyn.comjbior.org For instance, in M. sexta, a cDNA clone encoding a lebocin-like protein was initially isolated during the cloning of hemolin. biosyn.com This highlights the inducible nature of these genes as part of the insect's humoral immune response.

Genomic Organization and Upstream Regulatory Elements of Lebocin Genes

The genomic structure of lebocin genes exhibits interesting features. In Manduca sexta, the lebocin gene is present as a single copy and notably lacks introns. nih.gov This is also the case for the lebocin 3 and lebocin 4 genes in Bombyx mori, which were also found to be intron-less. researchgate.net The M. sexta gene contains a coding sequence of 1,452 base pairs that encodes a 483-residue polypeptide. nih.gov A significant characteristic of this gene is the presence of multiple tandem repeats of an 81-nucleotide sequence. nih.gov

Analysis of the 5' flanking region of the M. sexta lebocin gene has revealed several potential regulatory elements that are crucial for the control of gene expression. nih.gov These include:

Two imperfect NF-κB motifs, which are known to be involved in the regulation of immune-related genes. nih.govmdpi.com

Three GATA boxes, which are binding sites for GATA transcription factors, also implicated in immune responses. nih.govfrontiersin.org

An interferon-stimulated response element. nih.gov

A TATAAT sequence, which is a TATA box-like element, located upstream of a potential transcription initiation site. nih.gov

These regulatory elements suggest that the expression of lebocin genes is tightly controlled, particularly in response to immune challenges. nih.govmdpi.com The presence of NF-κB binding sites is consistent with the regulation of many antimicrobial peptide genes through the Toll and IMD signaling pathways. mdpi.comfrontiersin.org

Regulatory ElementLocation in M. sexta Lebocin GeneStrand
NF-κB motif 1Nucleotide 634Minus
NF-κB motif 2Nucleotide 764Plus
GATA box 1Nucleotide 1308Plus
GATA box 2Nucleotide 1523Minus
GATA box 3Nucleotide 2305Minus
Interferon-Stimulated Response ElementNucleotide 115-
TATAAT sequence38 bp upstream of CCAGT sequence-

cDNA Analysis and Deduced Amino Acid Sequences of Precursor Polypeptides

Analysis of cDNA clones for lebocin precursors has provided significant insights into the structure of the encoded polypeptides. In Manduca sexta, seventeen different cDNA sequences for a lebocin-related protein were identified. nih.gov These sequences all share a constant 5' end but have a variable 3' region containing between 3 and 16 copies of an 81-nucleotide repeat. nih.gov

The open reading frame of the M. sexta lebocin gene encodes a 483-amino acid polypeptide. nih.gov This precursor protein consists of a putative signal peptide, a pro-segment, and a region of tandem repeats. biosyn.comnih.gov The pro-segment shows homology to the pro-region of Bombyx mori lebocin. biosyn.com

The deduced amino acid sequence of the M. sexta precursor reveals the presence of multiple RXXR motifs, which are recognition sites for intracellular processing enzymes. nih.gov This suggests that the precursor polypeptide is cleaved to generate smaller, bioactive peptides. nih.govnih.govnih.gov In B. mori, the precursor for lebocin-3 is a 179-amino acid protein. researchgate.netuniprot.org The analysis of a full-length cDNA for B. mori lebocin 5 (BmLeb5) showed it encodes a 179-amino acid peptide with an O-glycosylation site and four RXXR motifs. researchgate.net

The repetitive nature of the C-terminal region in the M. sexta precursor is a notable feature. nih.gov Variations in the number of these repeats, as seen in different cDNA clones, lead to the generation of multiple precursor proteins of different sizes from a single gene. nih.gov This mechanism contributes to the diversity of potential antimicrobial peptides that can be produced. biosyn.com

Transcriptional Regulation and Expression Dynamics

Inducible Expression Patterns in Response to Microbial Challenges

The expression of lebocin genes is strongly induced in response to microbial infections, a hallmark of many antimicrobial peptide genes. nih.govnih.gov In Manduca sexta, the mRNA levels of a lebocin-related gene increase substantially in the fat body after larvae are injected with bacteria such as Escherichia coli and Micrococcus luteus. biosyn.comnih.gov Similarly, the expression of two other lebocin-related genes in M. sexta, Leb-B and Leb-C, is significantly upregulated in both the fat body and hemocytes following injection with E. coli, M. luteus, or the yeast Saccharomyces cerevisiae. nih.govnih.gov

In the silkworm, Bombyx mori, the expression of lebocin 3 and lebocin 4 genes is induced by lipopolysaccharide (LPS), a component of Gram-negative bacterial cell walls. researchgate.net The expression of various antimicrobial peptides in B. mori, including lebocin 3, is also induced by peptidoglycan. unimore.it The activation of lebocin gene expression is linked to the Relish/NF-κB family of transcription factors and the IMD signaling pathway, which is primarily responsible for responding to Gram-negative bacteria. mdpi.comnih.govresearchgate.net Studies have shown that active Relish1 in B. mori cells can induce the expression of lebocin 3 and lebocin 4. researchgate.net Furthermore, the expression of lebocin genes is upregulated in response to infection by Bombyx mori nuclear polyhedrosis virus (BmNPV). mdpi.comunimore.it

The induction of lebocin expression is a rapid and robust component of the insect's humoral immune response, providing a defense against a range of invading pathogens. nih.govnih.govunimore.it

Tissue-Specific Expression Profiles (e.g., Fat Body, Hemocytes)

The expression of lebocin genes is primarily localized to specific tissues involved in the insect immune response. The fat body, which is analogous to the vertebrate liver, and hemocytes (blood cells) are the main sites of lebocin synthesis. biosyn.comnih.govnih.gov

In Manduca sexta, lebocin mRNA is highly induced in the fat body upon bacterial challenge, while its levels in hemocytes are much lower, even after injection with E. coli. biosyn.comnih.gov However, for the lebocin-related genes Leb-B and Leb-C in M. sexta, expression is significantly induced in both the fat body and hemocytes. nih.gov Interestingly, Leb-B shows higher induction in the fat body, whereas Leb-C is more strongly induced in hemocytes. nih.gov

Similarly, in Bombyx mori, the expression of lebocin 3 and lebocin 4 is tissue-specific, occurring in the fat body and hemocytes. researchgate.net The fat body is the main site of expression for many lepidopteran antimicrobial peptides. biosyn.comfrontiersin.org This tissue-specific expression ensures that the antimicrobial peptides are synthesized and secreted into the hemolymph, where they can circulate and combat systemic infections. biosyn.com

Gene/ProteinOrganismInducing Agent(s)Primary Tissue(s) of Expression
Lebocin-related geneManduca sextaE. coli, M. luteusFat Body
Leb-BManduca sextaE. coli, M. luteus, S. cerevisiaeFat Body, Hemocytes
Leb-CManduca sextaE. coli, M. luteus, S. cerevisiaeHemocytes, Fat Body
Lebocin 3 & 4Bombyx moriLipopolysaccharideFat Body, Hemocytes
Lebocin 5Bombyx moriBacterial challengeHemocytes

Signaling Pathways Governing Lebocin Gene Expression (Toll, IMD pathways)

The expression of lebocin genes is intricately regulated by the innate immune system, primarily through the Toll and Immune deficiency (IMD) signaling pathways. mdpi.com These pathways are central to an insect's ability to recognize and respond to different classes of microbial pathogens. In Drosophila melanogaster, the Toll pathway is typically activated by Gram-positive bacteria and fungi, while the IMD pathway responds to Gram-negative bacteria. mdpi.com However, the specificity of these pathways can differ in other insects.

In the silkworm, Bombyx mori, both the Toll and IMD pathways can be activated by Gram-positive and Gram-negative bacteria, leading to the expression of a range of antimicrobial peptides (AMPs), including lebocin. mdpi.com Studies have shown that while both pathways up-regulate AMP genes, the IMD pathway may elicit a stronger response. researchgate.net This is potentially due to a greater quantity of the IMD pathway effector, BmRelish, compared to the Toll pathway effector, BmRel, and a higher capacity of BmRelish to enhance AMP gene promoter activity. researchgate.nettandfonline.com The induction of lebocin is responsive to peptidoglycans (PGN), a major component of bacterial cell walls. The DAP-type PGN, found in Gram-negative and certain Gram-positive bacteria, acts as a more potent elicitor for lebocin expression in B. mori than the Lys-type PGN from other Gram-positive bacteria, suggesting a significant role for the IMD pathway. tandfonline.com

In the tobacco hornworm, Manduca sexta, research indicates a more distinct regulation. The expression of lebocin D, for instance, is predominantly up-regulated via the Toll signaling pathway. nih.gov Activation of both the Toll and IMD pathways culminates in the translocation of NF-κB family transcription factors (like Dif, Dorsal, and Relish) into the nucleus. mdpi.comnih.gov These factors then bind to specific κB elements in the promoter regions of target genes, including lebocin, to initiate transcription. researchgate.netnih.gov

Role of Specific Transcription Factors in Promoter Activity (e.g., BmEts)

The promoter activity of lebocin genes is controlled by the binding of specific transcription factors to cis-regulatory elements. nih.gov A key transcription factor identified in Bombyx mori is BmEts, a member of the Ets protein family. nih.gov Upon immune challenge, such as an injection with Escherichia coli, the expression of BmEts increases significantly in the fat body and other tissues. nih.gov

Overexpression of BmEts has been shown to specifically and significantly elevate the activity of the lebocin promoter, while not affecting the promoters of other AMPs like cecropin (B1577577) B1, attacin, or moricin. nih.gov This activation is dependent on the presence of at least two κB elements and a proximal GGAA/T motif within the lebocin gene's 5'-upstream region. nih.gov Recombinant BmEts has been observed to bind directly to these sites. nih.gov

Furthermore, BmEts can act synergistically with other factors to enhance lebocin expression. It has been found to enhance the activation of the lebocin promoter when stimulated by E. coli or by the active form of BmRelish (BmRelish1-d2), a core component of the IMD pathway. nih.gov This synergistic action also relies on the κB elements in the promoter. nih.gov In addition to immune responses, BmEts is involved in hormonally regulated expression of lebocin. During metamorphosis, the molting hormone 20-hydroxyecdysone (B1671079) (20E) positively regulates lebocin transcription in the midgut of B. mori via both BmEts and another transcription factor, BmBR-C Z4, to protect the gut from infection. researchgate.net

Comparative Genomics and Evolutionary Analysis

Identification of Orthologous Lebocin Genes Across Diverse Insect Species

Lebocins are considered a class of antimicrobial peptides specific to the order Lepidoptera. nih.govmdpi.com Through cDNA cloning and genome sequencing, orthologous lebocin precursor genes have been identified in a variety of lepidopteran species. nih.govmdpi.com The identification of these orthologs allows for comparative studies to understand the evolution of this gene family. universiteitleiden.nl While whole genome analysis can identify some orthologs, it may not always detect small AMPs that are generated from precursor proteins with lower sequence similarity. nih.gov

Below is a table of various insect species in which lebocin or lebocin-like gene precursors have been identified.

SpeciesCommon NameOrderReference
Bombyx moriDomestic silkwormLepidoptera nih.gov
Manduca sextaTobacco hornwormLepidoptera nih.govnih.gov
Trichoplusia niCabbage looperLepidoptera nih.govnih.gov
Pseudoplusia includensSoybean looperLepidoptera nih.govnih.gov
Samia cynthiaCynthia moth / Eri silkwormLepidoptera nih.govencyclopedia.pub
Antheraea pernyiChinese oak silk mothLepidoptera nih.govnih.gov
Antheraea mylittaTasar silkwormLepidoptera nih.gov
Spodoptera frugiperdaFall armywormLepidoptera nih.gov
Spodoptera exiguaBeet armywormLepidoptera plos.org
Heliothis virescensTobacco budwormLepidoptera nih.gov
Papilio dardanusMocker swallowtailLepidoptera nih.gov
Lonomia obliquaGiant silkworm mothLepidoptera nih.gov
Pieris rapaeCabbage white butterflyLepidoptera nih.gov
Galleria mellonellaGreater wax mothLepidoptera unl.pt
Mythimna separataOriental armywormLepidoptera mdpi.com

Comparative Sequence Analysis and Homology of Precursor Genes

Comparative sequence analysis of lebocin precursor genes from different lepidopteran species reveals conserved regions and significant divergence. The precursor protein typically consists of a signal peptide, a pro-segment, and the C-terminal region which may contain the active peptide(s). nih.gov

Sequence alignment of the pro-segment of the lebocin precursor from Manduca sexta shows notable homology with its counterparts in other species. nih.gov For example, the 101-residue pro-segment of M. sexta lebocin shares significant identity with those from Lonomia obliqua (81%), Samia cynthia (78%), and Heliothis virescens (72%). nih.gov In Manduca sexta, two identified lebocin-related proteins, Leb-B and Leb-C, are themselves 78% identical at the protein level and show similarity to lebocin-related proteins from Samia cynthia (53-57% identity) and Antheraea pernyi (51-56% identity). nih.gov However, their similarity to B. mori lebocins is lower (34–39%). nih.gov

This pattern of conservation in the N-terminal pro-segment, contrasted with variability in other parts of the precursor, suggests a common evolutionary origin and potentially conserved functions for the pro-segment, while the active peptide regions may have evolved more rapidly to target different pathogens. nih.govnih.gov

Comparison SpeciesHomology with M. sexta Lebocin Pro-segment (%)Reference
Lonomia obliqua81 nih.gov
Samia cynthia78 nih.gov
Antheraea mylitta-275 nih.gov
Antheraea pernyi-273 nih.gov
Heliothis virescens72 nih.gov
Spodoptera frugiperda-370 nih.gov
Antheraea pernyi-170 nih.gov
Papilio dardanus68 nih.gov
Antheraea mylitta-167 nih.gov
Spodoptera frugiperda-166 nih.gov
Bombyx mori64 nih.gov
Pseudoplusia includens49 nih.gov
Trichoplusia ni45 nih.gov

Biosynthesis and Post Translational Processing of Lebocin 3 Precursor

Ribosomal Synthesis of Inactive Precursor Polypeptides

Like other proline-rich antimicrobial peptides (PrAMPs), lebocins are synthesized by ribosomes as larger, inactive precursor polypeptides. mdpi.comresearchgate.net This is a common strategy for producing potent antimicrobial molecules, where the active peptide is initially sequestered within a larger, non-functional pro-protein. nih.govnih.gov The synthesis of these precursors is a key part of the insect's innate immune response, with lebocin (B1576198) genes being primarily expressed in the fat body and, to a lesser degree, in hemocytes following an infection. mdpi.com

The structure of these precursors can vary, but they generally consist of a signal sequence, a pro-sequence, and the sequence of the mature peptide. mdpi.com Most antimicrobial peptides (AMPs) are synthesized in this manner, requiring subsequent proteolytic processing to become active. nih.govnih.gov The Lebocin-3 precursor, therefore, represents the initial, untranslated product of gene expression, awaiting post-translational modifications to become a functional component of the humoral immune system.

Proteolytic Processing and Cleavage Site Identification

The transformation from an inactive precursor to a mature Lebocin-3 peptide is critically dependent on precise proteolytic cleavage. This processing is guided by specific recognition sequences within the precursor polypeptide chain.

A key feature of lebocin precursors is the presence of specific amino acid motifs that act as signals for proteolytic enzymes. nih.gov Analysis of lebocin protein sequences revealed the presence of several RXXR motifs, where 'R' is arginine and 'X' can be any amino acid. nih.govnih.govnih.gov These sequences are recognized as cleavage sites by a class of enzymes known as intracellular convertases, which are often furin-like proteinases. nih.govnih.govnih.gov

The presence of these motifs is highly conserved, with at least two RXXR sites being found in all known lebocin precursors. nih.gov The arginine residues at the beginning and end of the motif (positions -4 and -1 relative to the cleavage site) are 100% conserved across related lebocin proteins in different insect species, highlighting their critical role in the maturation process. nih.gov The identification of these motifs was fundamental in forming the hypothesis that lebocin precursors are processed by intracellular convertases to release bioactive peptides. nih.govnih.gov

Research on lebocin precursors from the tobacco hornworm, Manduca sexta, has provided specific examples of these cleavage sites. In the pro-segment of the M. sexta lebocin precursor, three distinct RXXR motifs were identified: R¹⁹KFR²², R⁶³YAR⁶⁶, and R⁹⁸NAR¹⁰¹. nih.gov It was predicted that a convertase enzyme within the secretory pathway would cleave the precursor at these specific sites. nih.gov

This hypothesis was tested experimentally using recombinant Leb-B and Leb-C precursors from M. sexta. When these precursors were incubated with induced larval plasma, which contains the necessary processing enzymes, they were cleaved into smaller fragments. nih.gov Subsequent protein sequencing of these fragments confirmed the precise locations of the cleavage events, validating the role of the RXXR motifs in guiding the proteolytic maturation of the precursor. nih.gov

An interesting aspect of lebocin biosynthesis is the variation in the location of the active peptide within the precursor sequence across different insect species.

In the silkworm, Bombyx mori , the active peptides, including lebocins 1, 2, and 3, are 32-amino-acid sequences located near the C-terminus of their respective precursor proteins. nih.govnih.gov

Conversely, in the tobacco hornworm, Manduca sexta , functional analysis of the Leb-B and Leb-C precursors demonstrated that the active antimicrobial peptides are generated from the N-terminal region of the precursor. nih.gov

This difference in precursor architecture is significant. For instance, a peptide isolated from the greater wax moth, Galleria mellonella, showed high sequence similarity to the B. mori lebocin precursors. unl.pt However, due to the different processing strategies observed in other species, it was unclear whether this peptide represented a final, active form or simply a fragment of the propeptide. unl.pt This demonstrates that while the general mechanism of precursor synthesis and proteolytic cleavage is conserved, the specific organization of the precursor protein can vary considerably between different lepidopteran species.

Table 1: Species-Specific Localization of Active Lebocin Peptides

Species Precursor Name(s) Location of Active Peptide Citation(s)
Bombyx mori Lebocin 1-4 precursors C-terminus nih.govnih.gov
Manduca sexta Leb-B, Leb-C N-terminus nih.gov

Determination of Cleavage Sites in Lebocin Precursors

Enzymology of Precursor Maturation

The maturation of the this compound is an enzymatic process involving specific proteinases that recognize and cleave the polypeptide at designated sites.

The processing of the this compound is thought to be a multi-stage process involving enzymes both inside the cell and in the hemolymph. The initial cleavage is likely performed by intracellular convertases, such as furin-like enzymes, which recognize the RXXR motifs within the secretory pathway of the cell. nih.govnih.govnih.gov

Following secretion into the hemolymph (the insect equivalent of blood), further processing can occur. Proteinases present in the hemolymph are known to be crucial for the activation of various immune molecules, including antimicrobial peptide precursors. nih.gov Experimental evidence from M. sexta supports this, where recombinant lebocin precursors were successfully cleaved by proteinases present in induced larval plasma. nih.gov This suggests that a combination of intracellular and extracellular (hemolymph) proteases work in concert to ensure the timely and efficient release of the active Lebocin-3 peptide during an immune response.

Table 2: Compounds Mentioned in this Article | Compound Name | | | :--- | | Abaecin (B1167496) | | Apolipophorin III | | Attacin | | Cecropin (B1577577) B1 | | Cecropin D | | Defensin | | Drosocin | | Furin | | Gallerimycin | | Gloverin | | this compound | | Lebocin 1 | | Lebocin 2 | | Lebocin 3 | | Lebocin 4 | | Lysozyme | | Metchnikowin | | Moricin | | Royalisin | | Sapecin | | Sarcotoxin-IA | | Spätzle | | Tenecin-1 |

In Vitro Cleavage Assays for Enzyme Activity and Specificity

The biosynthesis of active Lebocin peptides involves the proteolytic processing of larger, inactive precursor proteins. nih.govnih.gov These precursors contain specific cleavage sites, often in the form of RXXR motifs, which are recognized by processing enzymes. nih.govnih.govmdpi.comresearchgate.net In vitro cleavage assays are crucial for understanding the activity and specificity of the enzymes responsible for this processing.

In studies involving the tobacco hornworm, Manduca sexta, researchers have utilized in vitro assays to investigate the cleavage of Lebocin precursor proteins. nih.gov Recombinant full-length and various fragments of Lebocin-B (Leb-B) and Lebocin-C (Leb-C) were expressed as thioredoxin (TRX) fusion proteins. nih.gov These fusion proteins were then incubated with induced larval plasma, which contains the necessary processing proteinases. nih.gov

The results of these assays demonstrated that the induced plasma could indeed cleave the fusion proteins. nih.gov Protein sequencing of the resulting fragments allowed for the determination of the specific cleavage sites. nih.gov For the Leb-B precursor, cleavage was observed to occur primarily at the first three RXXR motifs: RTVR⁴⁵⁻⁴⁸, RYAR⁸⁹⁻⁹², and RFVR¹⁰⁵⁻¹⁰⁸. nih.gov While naive plasma also showed some ability to process the fusion proteins, the cleavage was incomplete compared to that by induced plasma, suggesting that some of the processing proteinases require activation upon an immune challenge. nih.gov

These in vitro cleavage assays have been instrumental in confirming that active Lebocin peptides are generated from their precursors through proteolytic processing and in identifying the specific sites of cleavage. nih.govresearchgate.net This information provides valuable insights into the post-translational regulation of Lebocin activity in lepidopteran insects. nih.gov

Table 1: Recombinant Fusion Proteins Used in In Vitro Cleavage Assays of M. sexta Lebocin Precursors

Fusion ProteinAmino Acid Sequence FragmentPredicted Cleavage Sites (RXXR motifs)
TRX-Leb-BFull-length Leb-BRTVR⁴⁵⁻⁴⁸, RYAR⁸⁹⁻⁹², RFVR¹⁰⁵⁻¹⁰⁸
TRX-Leb-CFull-length Leb-CRXXR motifs present
Various FragmentsSelected fragments of Leb-B and Leb-CBased on RXXR motif locations

Data sourced from studies on M. sexta Lebocin precursors. nih.gov

Post-Translational Modifications and Functional Implications

O-Glycosylation of Lebocin Peptides and Precursors (e.g., Thr15 modification)

A key post-translational modification of Lebocin peptides is O-glycosylation, a process that involves the attachment of a sugar moiety to the hydroxyl group of a threonine (Thr) or serine (Ser) residue. mdpi.commdpi.com In the case of Lebocin, this modification is particularly noted at the threonine-15 (Thr15) position in the mature peptide. nih.govnih.goventomoljournal.com

Lebocins were first identified in the silkworm, Bombyx mori, where it was discovered that the Thr15 residue is glycosylated. mdpi.com Different isoforms of Lebocin can have different sugar modifications. For instance, B. mori Lebocin 1 is glycosylated with a galactose-N-acetylgalactosamine (Gal-GalNAc) disaccharide, while Lebocin 2 has only an N-acetylgalactosamine (GalNAc) monosaccharide. mdpi.comresearchgate.net Lebocin-3, which has a leucine (B10760876) at position 16 instead of the proline found in Lebocins 1 and 2, is also modified with GalNAc at Thr15. mdpi.comresearchgate.net

This O-glycosylation is not unique to Lebocins and is a recognized feature of other proline-rich antimicrobial peptides (AMPs) in insects, such as Drosocin in Drosophila melanogaster. mdpi.commdpi.com The presence of potential O-glycosylation sites can be predicted through bioinformatic analysis of the peptide sequence. semanticscholar.org For example, analysis of the B. mori Lebocin 5 (BmLeb5) gene product predicted the presence of an O-glycosylation site, suggesting it is also a glycosylated peptide. semanticscholar.org

Functional Significance of Glycosylation for Processed Peptide Activity

The O-glycosylation of Lebocin peptides, particularly at the Thr15 residue, is of critical importance for their biological activity. nih.govnih.govmdpi.com Studies have consistently shown that this post-translational modification is essential for the full antimicrobial efficacy of Lebocins, especially against Gram-negative bacteria. nih.govnih.govresearchgate.net

Synthetic versions of Lebocin peptides that lack the glycan modification exhibit significantly lower or no antibacterial activity compared to their naturally glycosylated counterparts. nih.gov This indicates that the sugar moiety itself plays a direct role in the peptide's mechanism of action. The glycosylation can enhance the peptide's stability, solubility, and its ability to interact with bacterial membranes. lshtm.ac.ukdoi.orgmdpi.com

In the broader context of antimicrobial peptides, glycosylation is known to influence a range of properties, including increasing peptide diversity, improving stability, and modulating interactions with microbial targets. lshtm.ac.ukdoi.org For some AMPs, the absence of glycosylation completely abolishes their antimicrobial function. mdpi.com In the case of Lebocin-3 from B. mori, it has been observed to act synergistically with another antimicrobial peptide, cecropin D, suggesting a cooperative role in the insect's immune defense, a function that is likely dependent on its glycosylated state. nih.goventomoljournal.comsemanticscholar.org

The requirement of glycosylation for the activity of Lebocin highlights the intricate molecular strategies employed by insects to generate a diverse and effective arsenal (B13267) of defense molecules from a limited number of genes. nih.govresearchgate.net

Functional Analysis of Lebocin 3 Precursor and Its Derived Peptides

Contribution to Insect Humoral Immune Defense

The production of antimicrobial peptides is a cornerstone of the humoral immune response in insects, providing a rapid and effective defense against invading microorganisms. nih.gov The lebocin-3 precursor is an integral part of this defense system.

Role in Systemic Immune Responses to Microbial Infections

The expression of the this compound is significantly induced upon systemic microbial infection. nih.govunl.ptrsc.org In the silkworm, Bombyx mori, infection with bacteria such as E. coli or fungi like Beauveria bassiana triggers a substantial increase in the mRNA levels of lebocin (B1576198) genes in the fat body and hemocytes. nih.govnih.govnwafu.edu.cn These tissues are the primary sites for the synthesis of AMPs, which are then secreted into the hemolymph to combat the infection systemically. nih.govrsc.org The induction of lebocin expression is a conserved response across various lepidopteran species, highlighting its importance in the innate immune system. mdpi.com

The Toll and IMD (immune deficiency) pathways are the principal signaling cascades that regulate the expression of AMP genes in insects. nih.govrsc.org Recognition of pathogen-associated molecular patterns (PAMPs), such as peptidoglycan from bacteria or β-glucan from fungi, by pattern recognition receptors (PRRs) initiates these pathways, leading to the transcription of AMP genes, including lebocin. rsc.orgnih.gov For instance, peptidoglycan from both E. coli and Micrococcus luteus has been shown to induce the expression of lebocin 3 in silkworms. nwafu.edu.cn This systemic release of lebocin peptides into the hemolymph is a critical component of the insect's ability to control and eliminate microbial invaders. rsc.orgresearchgate.net

Molecular Mechanisms of Action of Processed Lebocin Peptides (Research Perspectives)

While the precise mechanisms are still under investigation, research suggests that processed lebocin peptides employ a multi-faceted approach to neutralize microbes. rsc.org These peptides are typically generated from the inactive lebocin precursor through proteolytic processing at specific cleavage sites, often marked by RXXR motifs. nih.govnih.gov

Proposed Interactions with Microbial Membranes and Permeability Alteration

A primary proposed mechanism of action for lebocin peptides involves the disruption of microbial cell membranes. nih.govrsc.orgnih.govfao.org In vitro studies have demonstrated that B. mori lebocin-3 can increase the permeability of liposomes, which are artificial vesicles that mimic bacterial membranes. nih.govnih.govbiosyn.com This suggests that lebocin peptides can directly interact with the lipid bilayer of bacteria, leading to membrane disruption and leakage of cellular contents. rsc.org

The cationic and amphipathic nature of many AMPs facilitates their interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. researchgate.netmdpi.com This initial electrostatic attraction is followed by the insertion of the peptide into the membrane, which can lead to the formation of pores or channels, ultimately compromising membrane integrity. atu.edumdpi.com While lebocins themselves exhibit weaker direct antibacterial activity compared to some other AMPs under physiological conditions, their ability to permeabilize membranes is considered a key aspect of their function. nih.govbiosyn.com

Investigation of Potential Interference with Intracellular Pathogen Processes

Beyond membrane disruption, there is growing interest in the potential for AMPs, including lebocins, to translocate across the microbial membrane and interfere with essential intracellular processes. rsc.org This mode of action is particularly relevant for proline-rich AMPs, a class to which lebocin belongs. mdpi.com Once inside the bacterial cell, these peptides can bind to and inhibit the function of crucial macromolecules, such as DNA, RNA, or proteins involved in vital cellular processes like protein synthesis. biomedres.usresearchgate.net For some proline-rich AMPs, the bacterial chaperone DnaK has been identified as an intracellular target. biomedres.usresearchgate.net The investigation into the intracellular targets of lebocin peptides is an active area of research that could reveal additional layers to their antimicrobial activity. rsc.org

Synergistic and Cooperative Interactions with Other Antimicrobial Peptides

Mechanistic Studies of Synergistic Activity

Research into the functional aspects of the this compound and its resultant peptides has revealed a significant characteristic: synergistic activity with other antimicrobial peptides (AMPs). While some lebocin peptides possess inherent, albeit sometimes weak, antimicrobial properties, their efficacy is markedly enhanced when combined with other classes of AMPs. Mechanistic studies have begun to unravel the basis for this potentiation, pointing towards a cooperative model of action against microbial pathogens.

Lebocins are classified as proline-rich antimicrobial peptides (PrAMPs). mdpi.combiosyn.commdpi.com A key finding is that Bombyx mori lebocin-3 can act in concert with the α-helical peptide, cecropin (B1577577) D. mdpi.com Under physiological conditions, lebocins may exhibit weak antibacterial activity on their own; however, they effectively reduce the minimum inhibitory concentration (MIC) of cecropin D, indicating a synergistic relationship. biosyn.com

The primary mechanism underlying this synergy involves the perturbation of the bacterial membrane. Studies have shown that lebocin-3 can increase the permeability of liposomes designed to mimic the membranes of E. coli. mdpi.comnih.gov This action is thought to facilitate the entry or enhance the activity of its partner peptide. The negligible antibacterial effect of B. mori lebocin-3 when used alone was notably increased by the addition of Triton X-100, a cell-permeabilizing detergent. royalsocietypublishing.org This finding supports the hypothesis that lebocin's full potential is realized when the bacterial membrane is compromised, either by a detergent or a membrane-acting synergistic peptide like cecropin.

While direct membrane disruption is not considered the primary mode of killing for most proline-rich peptides, which often have intracellular targets like the 70S ribosome or the chaperone protein DnaK, their ability to interact with and subtly modify the membrane appears crucial for their synergistic function. mdpi.comroyalsocietypublishing.orgunl.pt This interaction allows membrane-disrupting peptides such as cecropins to exert their lytic effects more efficiently at lower concentrations. biosyn.comroyalsocietypublishing.org The combination of lebocin-3 and cecropin D, for instance, leads to a greater reduction in bacterial viability than either peptide could achieve alone. royalsocietypublishing.org

This cooperative mechanism, where one peptide facilitates the action of another, is a recurring theme in insect innate immunity. For example, the proline-rich peptide abaecin (B1167496) acts synergistically with the pore-forming peptide hymenoptaecin. Hymenoptaecin disrupts the bacterial membrane, which allows abaecin to penetrate the cell and bind to its intracellular target, the DnaK chaperone protein. royalsocietypublishing.org This two-hit model likely explains the synergy observed between lebocin-3 and cecropin D, where lebocin-3 primes the bacterial membrane for attack by the more potently lytic cecropin D.

The following table summarizes the findings from synergistic activity studies involving lebocin peptides.

Peptide/CompoundSynergistic PartnerTarget Organism/ModelObserved Mechanistic EffectFinding
Lebocin-3 (B. mori)Cecropin D (B. mori)Escherichia coliMembrane PermeabilizationReduces the minimal inhibitory concentration (MIC) of cecropin D. biosyn.com
Lebocin-3 (B. mori)N/A (with Triton X-100)Escherichia coliMembrane PermeabilizationActivity of Lebocin-3 alone is enhanced in the presence of a cell-permeabilizing agent. royalsocietypublishing.org
LebocinCecropin DE. coli-type liposomesIncreased PermeabilityIncreases the permeability of liposomal membranes under low-ionic-strength conditions. mdpi.com

Methodological Approaches in Lebocin 3 Precursor Research

Molecular Cloning and Recombinant Protein Expression Strategies

The initial steps in characterizing the Lebocin-3 precursor involve its identification and production in a controlled laboratory setting. In the case of a lebocin-related gene in Manduca sexta, cDNA and genomic cloning were instrumental in identifying the gene sequence. nih.gov Researchers isolated seventeen cDNA sequences that shared a constant 5' end but had a variable 3' region with multiple copies of an 81-nucleotide repeat. nih.gov The corresponding gene, isolated from a genomic library, was found to be a single copy without introns. nih.gov

To produce the precursor protein for functional studies, recombinant expression systems are often used. For M. sexta lebocin-related precursors, full-length and various fragments were expressed as fusion proteins with a Thioredoxin (TRX)-tag at the N-terminus in E. coli. nih.gov This strategy facilitates the purification of the recombinant proteins. nih.gov However, attempts to express the pro-lebocin from M. sexta were unsuccessful in both E. coli and insect cells, indicating potential toxicity or processing issues within these host systems. nih.gov Similarly, while the Leb-B precursor from M. sexta could be expressed and purified from E. coli, the refolded precursor did not show antibacterial activity. nih.gov The Leb-C precursor, on the other hand, could not be expressed in E. coli as it proved to be toxic to the bacteria. nih.gov

Gene Expression Analysis Techniques

To understand when and where the this compound is produced in an organism, researchers utilize several gene and protein expression analysis techniques.

Reverse Transcription-Quantitative PCR (RT-qPCR) : This technique is a gold standard for quantifying mRNA levels. springernature.com In Manduca sexta, RT-PCR was used to analyze the expression of lebocin-related genes in various tissues. nih.govnih.gov Following injection with E. coli, Micrococcus luteus, or Saccharomyces cerevisiae, both Leb-B and Leb-C mRNA levels were significantly induced in the fat body and hemocytes. nih.gov Specifically, Leb-B transcripts were more highly induced in the fat body, while Leb-C was more induced in hemocytes. nih.gov A streamlined protocol has been developed that allows for both RT-qPCR and Western blot analysis from a single cell culture lysate, which is particularly useful for small samples. bio-rad.com

Northern Blotting : This technique provides information on the size and abundance of specific RNA transcripts. Northern blot analysis of M. sexta lebocin (B1576198) revealed multiple transcripts of varying sizes, which corresponded to the different numbers of 81-nucleotide repeats found in the cDNA clones. nih.gov The mRNA level of M. sexta lebocin was shown to increase substantially in the fat body after larvae were injected with bacteria. nih.gov

Western Blotting : This method is used to detect and quantify specific proteins. In studies of M. sexta lebocin, a time-course Western blot analysis was performed using a rabbit polyclonal antibody raised against the Leb-B precursor. nih.gov This analysis confirmed the induced expression and accumulation of lebocin proteins in the hemolymph of larvae after injection with microorganisms. nih.gov The results showed the appearance of both large precursor proteins and smaller processed peptides in the hemolymph as early as 6 hours post-injection. nih.gov

Protein Purification and Characterization from Biological Samples

Isolating the this compound and its processed products directly from biological fluids like hemolymph is essential for confirming their natural occurrence and activity. In Manduca sexta, larval hemolymph was the source for identifying the processed peptides. nih.govnih.gov The purification process often involves multiple chromatographic steps. For instance, in the purification of peptides from Galleria mellonella immune hemolymph, a multi-step process involving solid-phase extraction and multiple rounds of reversed-phase high-performance liquid chromatography (RP-HPLC) was employed. unl.pt The purity of the final peptide fractions is typically assessed by techniques like mass spectrometry. unl.pt

Spectrometric Techniques for Peptide Identification and Post-Translational Modification Analysis

Identifying the precise amino acid sequence and any modifications of the this compound and its resulting peptides is critical for understanding their structure-function relationship.

Mass Spectrometry (MS) : This powerful analytical technique is used to determine the molecular mass and sequence of peptides. In the study of M. sexta lebocin, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) was used to identify three of the four predicted processing products in the larval hemolymph, thus validating the hypothesis of post-translational processing. nih.govnih.gov The peptide mixture was first enriched using a ZipTipC18 before analysis. biosyn.com During MS analysis, the three most intense ions from a full-range scan were selected for MS/MS analysis to determine their sequences. nih.gov

Edman Degradation : This chemical method sequentially removes one amino acid at a time from the N-terminus of a peptide, allowing for its sequence to be determined. wikipedia.org It is a well-established technique for protein sequencing. google.com In the context of lebocin research, Edman degradation of cleavage products recovered from recombinant M. sexta lebocin-B and -C precursors treated with larval hemolymph was used to determine the exact cleavage sites. nih.gov A major limitation of this technique is that it cannot sequence peptides with a chemically modified N-terminus. wikipedia.org

Post-Translational Modifications (PTMs) : Many antimicrobial peptides, including lebocins, undergo PTMs such as glycosylation, which can be crucial for their activity. mdpi.comnih.gov For instance, the proline-rich antimicrobial peptide Drosocin requires O-glycosylation for its full biological activity. mdpi.com In Bombyx mori, lebocins 1 and 2 are glycosylated, and this modification is important for their activity against Gram-negative bacteria. biosyn.comentomoljournal.com Lebocin 3 from B. mori is also glycosylated with N-acetylgalactosamine (GalNAc) at a threonine residue. mdpi.com Mass spectrometry is a key tool for identifying and characterizing such modifications. mdpi.com

In Vitro and Ex Vivo System Models for Precursor Studies

To study the processing and activity of the this compound in a controlled environment, researchers use various in vitro and ex vivo models. These models bridge the gap between simplistic biochemical assays and complex in vivo animal studies. nih.govmdpi.com

In Vitro Cleavage Assays : To investigate the processing of lebocin precursors, recombinant fusion proteins of M. sexta Leb-B and Leb-C were incubated with induced plasma (hemolymph) from larvae. nih.gov The results showed that the fusion proteins were cleaved by enzymes present in the induced plasma, confirming that the precursor contains recognizable cleavage sites. nih.gov Naive plasma also showed some processing activity, but it was less complete, suggesting that the processing proteinases require activation. nih.gov

Cell Lines : While not explicitly detailed for this compound studies in the provided context, insect cell lines are a common in vitro model for studying protein expression and processing. For example, a silkworm cell line was used in cotransfection experiments to study the promoter activity of lebocin genes. entomoljournal.com

Hemolymph-based Assays : As described above, hemolymph collected from immunologically challenged larvae serves as an ex vivo source of the necessary enzymes to process the lebocin precursor. nih.gov This allows for the study of the cleavage process in a more physiologically relevant context than using purified enzymes. The processed peptides can then be tested for their antimicrobial activity using broth micro-dilution assays against various bacterial strains. nih.gov

Table of Research Findings

MethodologyOrganism/SystemKey FindingsReferences
Molecular CloningManduca sextaIdentified a single-copy lebocin-related gene with no introns and variable nucleotide repeats. nih.gov
Recombinant Protein ExpressionE. coli, Insect CellsUnsuccessful expression of M. sexta pro-lebocin. Leb-B precursor expressed but inactive; Leb-C precursor was toxic to E. coli. nih.govnih.gov
RT-qPCRManduca sextaLeb-B and Leb-C mRNA levels are induced in fat body and hemocytes upon microbial challenge. nih.gov
Northern BlottingManduca sextaRevealed multiple transcript sizes corresponding to variable repeats; mRNA levels increased after bacterial injection. nih.gov
Western BlottingManduca sextaConfirmed induced expression and processing of lebocin proteins in hemolymph post-injection. nih.gov
Mass SpectrometryManduca sextaValidated the in vivo processing of the precursor by identifying three processed peptides in larval hemolymph. nih.govnih.gov
Edman DegradationManduca sextaDetermined the precise cleavage sites in Leb-B and Leb-C precursors. nih.gov
In Vitro Cleavage AssayManduca sexta HemolymphDemonstrated that induced larval plasma can cleave recombinant lebocin precursors at specific RXXR motifs. nih.gov

Evolutionary and Comparative Aspects of Lebocin 3 Precursors

Phylogenetic Analysis of Lebocin (B1576198) Gene Families and Peptides

Phylogenetic analyses of insect antimicrobial peptides (AMPs) reveal that lebocins form a distinct family, primarily found within the order Lepidoptera. frontiersin.orgmdpi.com Based on sequence similarity and structural characteristics, insect AMPs are broadly categorized into groups such as α-helical peptides (e.g., cecropins), cysteine-rich peptides (e.g., defensins), and proline-rich peptides, where lebocins belong. mdpi.com

Phylogenetic trees constructed using amino acid sequences of various AMPs show that proline-rich peptides like lebocin, drosocin, and apidaecin (B1169063) cluster together. mdpi.com Within the lebocin family itself, analysis of sequences from various lepidopteran species—including Bombyx mori (the domestic silkworm), Manduca sexta (the tobacco hornworm), and Spodoptera exigua (the beet armyworm)—demonstrates evolutionary relationships and divergence. researchgate.net For instance, lebocin precursors from M. sexta show significant identity to those from Samia cynthia and Antheraea pernyi, but less similarity to those from B. mori. nih.gov This suggests a diversification of the lebocin gene family as different lepidopteran lineages evolved.

The relationship between lebocin and other AMPs, even within the proline-rich category, is complex. Lebocin from B. mori shares a 41% amino acid sequence identity with abaecin (B1167496), a proline-rich AMP from the honeybee Apis mellifera, indicating a potential ancient evolutionary link between these peptides across different insect orders. mdpi.compreprints.org

Table 1: Selected Lebocin and Lebocin-Related Peptides in Lepidoptera This interactive table provides information on various lebocin peptides identified in different lepidopteran species.

Peptide Name Species Family/Class Reference
Lebocin-3 precursor Bombyx mori Lebocin (Proline-rich) scienceopen.comunl.pt
Leb-B Manduca sexta Lebocin-related nih.gov
Leb-C Manduca sexta Lebocin-related nih.gov
Heliocin Heliothis virescens Lebocin-like bioone.org
SeLebocin Spodoptera exigua Lebocin researchgate.net
Lebocin precursor Samia cynthia Lebocin nih.gov
Lebocin precursor Trichoplusia ni Lebocin nih.gov
Lebocin precursor Pseudoplusia includens Lebocin nih.gov

Diversification and Conservation of Precursor Sequences Across Lepidoptera

The precursor proteins of lebocins exhibit a remarkable pattern of both conservation and rapid diversification across lepidopteran species. nih.gov This mosaic evolution highlights regions of the molecule under strong functional constraint versus those that are more evolutionarily flexible.

Conserved Features:

Signal Peptide: Like most secreted proteins, lebocin precursors possess a signal peptide at their N-terminus, which is essential for directing the protein into the secretory pathway. This feature is broadly conserved.

Proteolytic Cleavage Sites: The precursors contain conserved motifs, such as the RXXR sequence, which are recognized by processing enzymes like furin-like convertases. researchgate.netnih.gov These sites are crucial for cleaving the inactive precursor to release the mature, active peptide.

N-terminal Segments: Sequence alignments show that the N-terminal regions of lebocin precursor proteins are often well-conserved across different species. nih.gov

Diversified Features:

Location of the Active Peptide: One of the most striking examples of diversification is the location of the active lebocin peptide within the precursor sequence. In Bombyx mori, the 32-residue active lebocins (1, 2, and 3) are located near the C-terminus of the precursor proteins. nih.gov In stark contrast, functional analysis in Manduca sexta revealed that the active peptide fragments are located at the N-terminus of their respective precursors, Leb-B and Leb-C. nih.gov

Post-Translational Modifications: Glycosylation is critical for the activity of some lebocins. mdpi.comnih.gov In B. mori, lebocin-1 is glycosylated with a Gal-GalNAc moiety, while lebocin-2 and lebocin-3 are modified with GalNAc at a specific threonine residue. mdpi.commdpi.com This modification is not universal, and variations in glycosylation patterns contribute to the functional diversification of these peptides.

**Table 2: Comparison of Lebocin Precursor Organization in Bombyx mori and Manduca sexta*** *This interactive table highlights the diversification in the structural organization of lebocin precursors between two lepidopteran species.

Feature Bombyx mori (e.g., this compound) Manduca sexta (e.g., Leb-B/C Precursors) Reference
Signal Peptide Present at N-terminus Present at N-terminus nih.gov
Active Peptide Location Near the C-terminus At the N-terminus nih.gov
Key Cleavage Motif Contains RXXR-like motifs for processing Contains RXXR motifs for processing nih.gov
Sequence Homology Shows limited homology to M. sexta precursors outside of specific motifs. N-terminal region aligns well with other lepidopteran precursors. nih.gov

Adaptive Evolution of Lebocin-Related Immune Genes

The diversity observed in lebocin gene families is not random but is thought to be driven by adaptive evolution in response to selective pressures from pathogens. mdpi.com Insect immune genes, particularly those encoding AMPs, exhibit remarkable evolutionary plasticity, characterized by gene duplication, loss, and functional divergence. nih.govroyalsocietypublishing.org This rapid evolution, or "neo-functionalization," allows insect populations to adapt to new or evolving pathogens they encounter in their environment. royalsocietypublishing.org

The expression of lebocin genes is often induced upon bacterial challenge, confirming their role as inducible effectors of the humoral immune response. nih.govscienceopen.combioone.org For example, transcript levels for lebocin-related proteins in M. sexta increase significantly in the fat body and hemocytes following injection with bacteria or yeast. nih.gov Similarly, in Bombyx mori, the this compound gene is upregulated in the midgut in response to infection by the baculovirus BmNPV. scienceopen.com

This inducible nature suggests that lebocins are part of a sophisticated defense system that can be mobilized when needed. The diversification of lebocin sequences, particularly in the regions encoding the active peptides, likely reflects an ongoing co-evolutionary struggle. Pathogens may evolve resistance to a host's specific AMPs, which in turn selects for novel AMP variants in the host that can overcome this resistance. This dynamic process of diversification is a hallmark of adaptive evolution and ensures that the insect's immune arsenal (B13267) remains effective against a broad and ever-changing spectrum of microbial threats. nih.gov

Future Research Directions

Elucidation of Comprehensive Regulatory Networks of Lebocin (B1576198) Gene Expression

While it is established that the expression of Lebocin genes is induced by bacterial components like lipopolysaccharides, a comprehensive understanding of the regulatory network is still lacking. nih.gov In the silkworm, Bombyx mori, transcription factors such as BmEts and BmBR-C Z4 have been identified as positive regulators of Lebocin expression. researchgate.netentomoljournal.com The hormone 20-hydroxyecdysone (B1671079) also plays a role in activating Lebocin transcription. researchgate.netcabidigitallibrary.org Lebocin genes are known to be part of a multigene family and are primarily expressed in the fat body and hemocytes upon an immune challenge. nih.govdiva-portal.orgmdpi.com

Future investigations should aim to:

Identify and characterize all transcription factors and co-regulators that bind to the promoter and enhancer regions of the Lebocin-3 gene. This includes further investigation of the kB motif, a known regulatory element. entomoljournal.com

Map the upstream signaling pathways that are activated by pathogen-associated molecular patterns (PAMPs) and lead to the induction of Lebocin-3 expression.

Investigate the crosstalk between different signaling pathways (e.g., Toll, IMD) in regulating Lebocin-3 production.

Determine the role of epigenetic modifications , such as histone acetylation and DNA methylation, in controlling the accessibility of the Lebocin-3 gene for transcription during an immune response.

A deeper understanding of these regulatory networks could enable the development of strategies to enhance the endogenous production of Lebocin peptides in beneficial insects or to design more effective expression systems for recombinant production.

Identification and Structural Characterization of Novel Enzymes Involved in Precursor Processing

The conversion of the Lebocin-3 precursor into mature, active peptides is a critical step that is currently not fully understood. Lebocin precursors contain conserved RXXR motifs, which are characteristic cleavage sites for proprotein convertases, such as furin-like enzymes. nih.govnih.govresearchgate.net Studies on Lebocin precursors in Manduca sexta have confirmed that processing occurs by enzymes present in the hemolymph. nih.gov

Future research should focus on:

The isolation and identification of the specific proteases responsible for the cleavage of the this compound in Bombyx mori.

The structural characterization of these enzymes, both alone and in complex with the this compound, to understand the molecular basis of substrate recognition and catalysis.

The determination of the precise cleavage sites within the this compound and the sequence of processing events.

Investigating the regulation of these processing enzymes, including their expression, activation, and inhibition.

Identifying these enzymes will not only elucidate a key biological process but also provide novel targets for modulating the activity of Lebocin-based antimicrobials.

Advanced Structural Biology Approaches for Processed Lebocin Peptides and Their Targets

The structure-function relationship of processed Lebocin peptides is fundamental to their antimicrobial activity. Lebocins are known to be proline-rich peptides, and for some, O-glycosylation is a critical post-translational modification for their function. entomoljournal.commdpi.comresearchgate.net While ab initio modeling has predicted a β-hairpin structure for a related Lebocin peptide, high-resolution experimental structures are lacking. nih.govresearchgate.net The bacterial membrane is a likely target, as Lebocins can increase the permeability of liposomes. mdpi.comnih.gov

Future structural biology efforts should include:

Determination of the high-resolution three-dimensional structures of the various processed Lebocin-3 peptides using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Structural analysis of the glycosylated forms of Lebocin-3 peptides to understand the role of the glycan moieties in structure, stability, and target interaction.

Elucidation of the structure of Lebocin-3 peptides when bound to their bacterial targets , such as components of the cell membrane or intracellular molecules. This could be achieved using cryo-electron microscopy (cryo-EM) or NMR of peptide-micelle complexes.

Computational modeling and molecular dynamics simulations to complement experimental data and to predict the interactions of Lebocin-3 peptides with a broader range of targets.

These studies will provide a detailed blueprint for the rational design of more potent and selective Lebocin-based therapeutics.

Development of Next-Generation Analytical and Methodological Tools for Precursor and Peptide Research

Advancements in our understanding of the this compound are intrinsically linked to the analytical tools available. Current methodologies include differential display PCR, Northern blotting, RT-PCR, mass spectrometry, and the use of recombinant proteins and synthetic peptides. diva-portal.orgnih.govnih.govnih.gov

The next generation of research will require the development and application of more sophisticated tools:

Highly sensitive and quantitative mass spectrometry-based methods for the precise profiling of all processed peptides from the this compound in biological samples.

Advanced fluorescence-based imaging techniques to visualize the localization and trafficking of the this compound and its processed peptides within cells and tissues in real-time.

High-throughput screening assays for the rapid evaluation of the antimicrobial activity of synthetic Lebocin-3 peptide variants and other potential modulators of the pathway.

Development of novel affinity probes and antibodies that can specifically recognize and isolate the this compound and its various processed forms for functional studies.

These new tools will enable a more dynamic and quantitative analysis of the entire Lebocin-3 system, from gene to active peptide.

Targeted Genetic Engineering Approaches to Understand Lebocin Precursor Function in Model Organisms

Model organisms like Drosophila melanogaster and Bombyx mori are invaluable for in vivo functional studies. researchgate.netdiva-portal.org While recombinant expression systems have been utilized, more precise genetic manipulation techniques are needed to dissect the specific roles of the this compound and its products. entomoljournal.com

Future genetic engineering strategies should involve:

The use of CRISPR/Cas9 technology to create precise knockouts of the Lebocin-3 gene in model insects to definitively determine its importance in immunity against a range of pathogens.

The generation of knock-in models where the endogenous Lebocin-3 gene is replaced with versions encoding modified precursors (e.g., with altered cleavage sites or amino acid substitutions) to study the in vivo consequences of these changes.

The development of inducible expression systems in model organisms to allow for the controlled, tissue-specific expression of the this compound at different developmental stages and during infection.

The engineering of host organisms , such as yeast or bacteria, for the optimized production of specific, post-translationally modified Lebocin-3 peptides for therapeutic development. entomoljournal.com

These targeted genetic approaches will provide crucial insights into the physiological function of the this compound and pave the way for its potential biotechnological and therapeutic applications.

Q & A

Basic: What are the key structural characteristics of Lebocin-3 precursor, and what experimental techniques are recommended for its identification?

Advanced: How can advanced computational models (e.g., molecular dynamics simulations) complement experimental data to resolve structural ambiguities in this compound? Answer:

  • Basic: Use techniques like X-ray crystallography or NMR spectroscopy to determine tertiary structure, and mass spectrometry for molecular weight validation. Ensure purity via HPLC and validate using reference standards .
  • Advanced: Integrate molecular dynamics simulations to predict conformational changes under physiological conditions. Cross-validate computational results with cryo-EM data to resolve dynamic structural features .

Basic: What is the hypothesized role of this compound in host defense mechanisms, and how can this be tested in vitro?

Advanced: How do researchers reconcile contradictory findings about this compound’s dual pro-inflammatory and anti-apoptotic roles in different cell lines? Answer:

  • Basic: Design knockdown/overexpression assays in immune cells (e.g., macrophages) and measure cytokine secretion (ELISA) and apoptosis markers (flow cytometry). Include controls for LPS stimulation .
  • Advanced: Perform single-cell RNA sequencing to identify context-dependent signaling pathways. Use meta-analysis of existing datasets to isolate variables like cell type-specific post-translational modifications .

Basic: What criteria should guide the formulation of research questions about this compound’s functional interactions?

Advanced: How can multi-omics approaches refine hypotheses about this compound’s interactome in disease models? Answer:

  • Basic: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to define scope. Example: “Does this compound bind to Toll-like receptors in murine macrophages?” .
  • Advanced: Combine proteomics (Co-IP/MS) and transcriptomics (RNA-seq) to map interaction networks. Use systems biology tools (e.g., STRING DB) to prioritize high-confidence targets for validation .

Basic: What are best practices for designing reproducible in vivo studies on this compound’s bioactivity?

Advanced: How can researchers address interspecies variability when translating this compound findings from murine models to human tissues? Answer:

  • Basic: Follow NIH guidelines for preclinical studies: standardize animal strains, dosage, and endpoints. Report sample size calculations and randomization methods .
  • Advanced: Use humanized mouse models or 3D organoid cultures to bridge species gaps. Validate targets via CRISPR-Cas9 knock-in/knockout in primary human cells .

Basic: How should researchers conduct a literature review to identify gaps in this compound research?

Advanced: What strategies mitigate bias when synthesizing conflicting evidence about this compound’s therapeutic potential? Answer:

  • Basic: Use systematic review protocols (PRISMA) and databases like PubMed/Scopus. Annotate findings in a matrix categorizing study type, model, and outcomes .
  • Advanced: Apply network meta-analysis to compare efficacy across studies. Use risk-of-bias tools (e.g., ROBINS-I) to weight evidence quality .

Basic: What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

Advanced: How can machine learning improve predictive modeling of this compound’s pharmacokinetics? Answer:

  • Basic: Use non-linear regression (e.g., Hill equation) for dose-response curves. Report IC₅₀/EC₅₀ with 95% confidence intervals .
  • Advanced: Train neural networks on pharmacokinetic datasets to predict absorption/distribution. Validate with in silico ADMET tools (e.g., SwissADME) .

Basic: What ethical considerations apply to studies involving this compound in animal models?

Advanced: How can researchers balance open science principles with intellectual property concerns when publishing this compound data? Answer:

  • Basic: Adhere to ARRIVE guidelines for animal welfare. Obtain IACUC approval and document humane endpoints .
  • Advanced: Use data repositories (e.g., Zenodo) for raw data sharing while filing provisional patents. Employ embargo agreements in collaborative projects .

Basic: How should contradictory data about this compound’s expression levels across tissues be resolved?

Advanced: What integrative approaches reconcile transcriptomic and proteomic disparities in this compound quantification? Answer:

  • Basic: Standardize protocols (e.g., RNA-seq vs. qRT-PCR for mRNA, ELISA vs. Western blot for protein). Include housekeeping gene/protein controls .
  • Advanced: Apply multi-omics integration platforms (e.g., OmicsBox) to align transcript-protein correlations. Explore epigenetic regulation (e.g., miRNA interactions) .

Basic: What in vitro assays are optimal for screening this compound’s antimicrobial activity?

Advanced: How can high-throughput screening (HTS) pipelines be optimized to identify this compound derivatives with enhanced potency? Answer:

  • Basic: Use broth microdilution for MIC/MBC determination and time-kill assays for pharmacodynamics. Include reference antibiotics as controls .
  • Advanced: Implement HTS robotics with fluorescence-based viability assays. Pair with AI-driven QSAR models to prioritize synthetic analogs .

Basic: What are the challenges in isolating this compound from native sources, and how can they be addressed?

Advanced: How can synthetic biology platforms (e.g., yeast display) improve the yield and stability of recombinant this compound? Answer:

  • Basic: Use affinity chromatography with tag-free systems to avoid interference. Optimize lysis buffers and protease inhibitors during extraction .
  • Advanced: Engineer Pichia pastoris strains for secretory expression. Apply directed evolution to enhance protein solubility and folding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.